molecular formula C8H9BrO2S B8460463 3-(5-Bromo-thiophen-3-yl)-3-hydroxy-butan-2-one

3-(5-Bromo-thiophen-3-yl)-3-hydroxy-butan-2-one

Cat. No. B8460463
M. Wt: 249.13 g/mol
InChI Key: SIEPUBRNELHUPJ-UHFFFAOYSA-N
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Patent
US07803837B2

Procedure details

A solution of oxalyl chloride (19.12 mmol, 2.43 g) in anhydrous CH2C12 (100 mL) was cooled to −50° C. to −60° C. DMSO (39.83 mmol, 2.83 mL) is added dropwise at a rapid rate, with stirring. After 5 min, a solution of 2-(5-bromo-thiophen-3-yl)-butane-2,3-diol (15.93 mmol, 4.0 g) in anhydrous CH2Cl2 (25 mL) was added dropwise over 10 min, keeping the temperature at −50° C. to −60° C. After 15 min stirring, triethylamine (80 mmol, 11.15 mL) was added dropwise, keeping the temperature below −50° C. Stirring was then continued for 5 min. The reaction mixture was allowed to warm to room temperature and water (100 mL) was added. The separated aqueous layer was extracted with CH2Cl2 (70 mL×2). The combined organic layer was washed with brine (100 mL), dried (MgSO4), concentrated in vacuo. Chromatography on SiO2 (EtOAc/Hexanes, 1/2) gave 3.2 g (81%) of 3-(5-bromo-thiophen-3-yl)-3-hydroxy-butan-2-one as an oil; 1H NMR (400 MHz, CDCl3) δ 7.22 (d, J=1.7 Hz, 1H), 6.98 (d, J=1.7 Hz, 1H), 4.48)s, 1OH), 2.16 (s, 3H), 1.72 (s, 3H).
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
2.83 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
11.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Br:11][C:12]1[S:16][CH:15]=[C:14]([C:17]([OH:22])([CH:19]([OH:21])[CH3:20])[CH3:18])[CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.O>[Br:11][C:12]1[S:16][CH:15]=[C:14]([C:17]([OH:22])([CH3:18])[C:19](=[O:21])[CH3:20])[CH:13]=1

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
2.83 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=CS1)C(C)(C(C)O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
11.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −50° C. to −60° C
STIRRING
Type
STIRRING
Details
After 15 min stirring
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the temperature below −50° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was then continued for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with CH2Cl2 (70 mL×2)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC(=CS1)C(C(C)=O)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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